molecular formula C14H14O3 B3151747 4-(Benzyloxy)-2-methoxyphenol CAS No. 72187-11-2

4-(Benzyloxy)-2-methoxyphenol

Cat. No.: B3151747
CAS No.: 72187-11-2
M. Wt: 230.26 g/mol
InChI Key: MAPBKOIBAOKGRS-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2-methoxyphenol is an organic compound belonging to the phenol family It is characterized by a benzyloxy group attached to the fourth position and a methoxy group attached to the second position of the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-2-methoxyphenol typically involves the reaction of 4-hydroxy-2-methoxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated purification systems enhances the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form corresponding hydroquinones using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, allowing for the introduction of various functional groups. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical modifications.

    Biology: The compound exhibits antioxidant properties, making it a candidate for studies related to oxidative stress and cellular protection.

    Medicine: Research has shown its potential as an antimicrobial agent. It is also being investigated for its role in skin depigmentation treatments.

    Industry: The compound is used in the formulation of certain cosmetic products due to its antioxidant and antimicrobial properties.

Comparison with Similar Compounds

4-(Benzyloxy)-2-methoxyphenol can be compared with other phenolic compounds such as:

    4-(Benzyloxy)phenol: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.

    2-Methoxyphenol (Guaiacol): Lacks the benzyloxy group, resulting in different chemical properties and applications.

    4-Methoxyphenol (Mequinol): Similar structure but with a methoxy group instead of a benzyloxy group, leading to variations in its chemical behavior and uses.

The presence of both benzyloxy and methoxy groups in this compound makes it unique, providing a balance of hydrophobic and hydrophilic properties that can be advantageous in various applications.

Properties

IUPAC Name

2-methoxy-4-phenylmethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-16-14-9-12(7-8-13(14)15)17-10-11-5-3-2-4-6-11/h2-9,15H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAPBKOIBAOKGRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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